Lipophilicity (XLogP3) Differentiates 5-Ethyl from 5-Methyl Analog for Membrane Permeability Optimization
The target compound exhibits a computed XLogP3 value of 0.8, approximately 0.3 log units higher than the predicted value for the 5-methyl analog 2-(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide (CAS 2097985-71-0; estimated XLogP3 ≈ 0.5 based on the –CH3 vs. –CH2CH3 difference of +0.3 log units per methylene) [1][2]. This incremental lipophilicity enhancement, while retaining TPSA and HBD/HBA counts identical to the methyl analog, improves predicted passive membrane permeability without violating Lipinski's Rule of 5 [1].
| Evidence Dimension | Lipophilicity — Computed XLogP3-AA |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (PubChem computed, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 2-(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide: estimated XLogP3 ≈ 0.5 (extrapolated from the methylene increment rule; no direct PubChem XLogP3 entry available) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 log units |
| Conditions | In silico prediction; PubChem XLogP3 3.0 algorithm for target; comparator value estimated using the well-established +0.3 log P increment per –CH2– group (Hansch-Leo fragmental constant) |
Why This Matters
The +0.3 log P difference is substantial enough to measurably influence Caco-2 permeability and oral absorption fraction, making this compound the preferred choice when optimizing for balanced solubility–permeability in cellular and in vivo assays.
- [1] PubChem Compound Summary CID 121211750. 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide. Computed XLogP3-AA: 0.8. National Center for Biotechnology Information. View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Fragmental constant for –CH2– (aliphatic) = +0.3 to +0.5 log P units. View Source
